2-(4-chloro-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide
Overview
Description
2-(4-chloro-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a cyclohexylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide typically involves multiple steps:
Formation of the aniline derivative: The starting material, 4-chloroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-chloro-N-methylsulfonylaniline.
Formation of the acetamide derivative: The intermediate is then reacted with 2-bromoethyl cyclohexyl sulfide to introduce the cyclohexylsulfanyl group.
Final coupling: The resulting intermediate is coupled with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various substituted anilines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Protein Binding: Investigation of binding interactions with proteins.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of specific diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylsulfonylaniline: Shares the chloro and methylsulfonyl groups.
N-(2-cyclohexylsulfanylethyl)acetamide: Shares the cyclohexylsulfanyl and acetamide groups.
Uniqueness
2-(4-chloro-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S2/c1-25(22,23)20(15-9-7-14(18)8-10-15)13-17(21)19-11-12-24-16-5-3-2-4-6-16/h7-10,16H,2-6,11-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOKNACUVFXBQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1CCCCC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.